4-Methoxyphenyl 4-(butan-2-yl)benzoate
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Overview
Description
4-Methoxyphenyl 4-(butan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(butan-2-yl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-methoxyphenol with 4-(butan-2-yl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl 4-(butan-2-yl)benzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Methoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(butan-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and ester functionality play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl benzoate
- 4-Methoxyphenyl 4-(tert-butyl)benzoate
- 4-Methoxyphenyl 4-(methyl)benzoate
Uniqueness
4-Methoxyphenyl 4-(butan-2-yl)benzoate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
CAS No. |
62716-95-4 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-13(2)14-5-7-15(8-6-14)18(19)21-17-11-9-16(20-3)10-12-17/h5-13H,4H2,1-3H3 |
InChI Key |
NDWCMCPOOPHFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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